molecular formula C40H52ClN2Pd- B13112462 Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II)

Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II)

Cat. No.: B13112462
M. Wt: 702.7 g/mol
InChI Key: NIWJLEATKKVIDN-UHFFFAOYSA-M
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Description

Introduction to Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II)

Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) is a highly specialized palladium complex that has garnered considerable attention in recent years due to its unique structural characteristics and exceptional performance in catalytic processes, particularly in cross-coupling reactions such as the Suzuki–Miyaura and Heck reactions. The compound features a palladium(II) center coordinated by a chloro ligand, a 1-t-butylindenyl ligand, and a 1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl ligand, the latter being a representative of the N-heterocyclic carbene (NHC) family. The combination of these ligands imparts distinctive steric and electronic properties to the complex, enhancing its stability and reactivity under catalytic conditions. The following sections will delve into the chemical identity and structural features of this compound, trace the historical development of related palladium–NHC–indenyl complexes, and elucidate the compound’s significant role in the evolution of modern transition-metal catalysis.

Chemical Identity and Structural Features

The precise chemical identity of Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) is defined by its constituent ligands and the oxidation state of the central palladium atom. The palladium is in the +2 oxidation state, adopting a square-planar geometry that is characteristic of many palladium(II) complexes. The ligands are as follows: a chloro ligand (Cl), a 1-t-butylindenyl ligand, and a 1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl ligand, the latter functioning as an N-heterocyclic carbene.

The 1-t-butylindenyl ligand is a bulky, electron-rich moiety derived from indene, substituted at the 1-position with a tert-butyl group. This substitution increases the steric bulk around the palladium center, which can have profound effects on the reactivity and selectivity of the catalyst in cross-coupling reactions. The N-heterocyclic carbene ligand, 1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl, is well known for its strong σ-donating properties and its ability to stabilize transition-metal centers, often leading to increased catalyst lifetimes and enhanced activity.

A schematic representation of the structure is provided in Table 1, summarizing key structural data and properties.

Table 1. Structural and Molecular Data for Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II)

Property Value/Description
Molecular formula C41H49ClN2Pd
Central metal Palladium (Pd), oxidation state +2
Coordination geometry Square planar
Ligands Chloro, 1-t-butylindenyl, 1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl
Notable features Bulky t-butylindenyl group; NHC ligand with diisopropylphenyl substituents
Key bond lengths (approximate, Å) Pd–C (NHC): ~2.00; Pd–Cl: ~2.30; Pd–C (indenyl): ~2.20
Key bond angles (approximate, degrees) ~90 (cis), ~180 (trans)
Physical state Solid (typically yellow to orange)
Solubility Soluble in organic solvents (e.g., toluene, dichloromethane)

The electronic structure of the complex is significantly influenced by the strong σ-donating N-heterocyclic carbene ligand, which increases electron density at the palladium center and enhances its ability to undergo oxidative addition, a key step in many catalytic cycles. The bulky nature of the t-butylindenyl ligand further modulates the steric environment, often leading to improved selectivity by discouraging unwanted side reactions and favoring the formation of desired products.

Crystallographic studies of related complexes have revealed that the N-heterocyclic carbene ligand binds to the palladium center via the carbene carbon, forming a robust Pd–C bond. The 1-t-butylindenyl ligand coordinates through its π-system, providing both electronic stabilization and steric protection to the metal center. The chloro ligand completes the square-planar coordination environment, often serving as a leaving group during catalytic cycles.

The combination of these structural features confers remarkable stability to the complex, allowing it to be handled under ambient conditions and stored for extended periods without significant degradation. This stability is a crucial factor in its widespread adoption as a precatalyst in organic synthesis.

Historical Development of Palladium-NHC-Indenyl Complexes

The development of palladium–N-heterocyclic carbene–indenyl complexes represents a convergence of two major advances in organometallic chemistry: the use of N-heterocyclic carbene ligands to stabilize transition-metal complexes, and the application of indenyl ligands to modulate the electronic and steric properties of metal centers.

The introduction of N-heterocyclic carbene ligands into transition-metal chemistry can be traced back to the pioneering work of researchers in the late twentieth century, who recognized the potential of these ligands to serve as strong σ-donors, surpassing the electron-donating capabilities of traditional phosphine ligands. The development of 1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl as an N-heterocyclic carbene ligand provided a robust platform for the stabilization of palladium and other transition metals, leading to the synthesis of highly active and durable catalysts.

Indenyl ligands, on the other hand, have a rich history in organometallic chemistry, particularly in the context of sandwich and half-sandwich complexes. The incorporation of bulky substituents such as the t-butyl group at the 1-position of the indenyl ring was a strategic innovation aimed at increasing the steric protection of the metal center, thereby enhancing the selectivity and stability of the resulting complexes.

The historical timeline of key developments is summarized in Table 2.

Table 2. Historical Milestones in the Development of Palladium-NHC-Indenyl Complexes

Year Milestone Reference
1990s Introduction of N-heterocyclic carbene ligands in organometallic chemistry
2000s Development of bulky N-heterocyclic carbene ligands (e.g., 1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl)
2010s Synthesis of palladium complexes bearing t-butylindenyl and N-heterocyclic carbene ligands
2013 Hazari group reports improved palladium precatalyst scaffold for cross-coupling reactions
2015 Widespread adoption of Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) in synthetic chemistry

The impact of these developments has been profound, enabling chemists to perform challenging cross-coupling reactions with unprecedented efficiency and reliability. The unique properties of these complexes have also facilitated mechanistic studies, shedding light on the fundamental processes underlying transition-metal catalysis.

Role in Modern Transition-Metal Catalysis

Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) occupies a central position in the landscape of modern transition-metal catalysis, particularly in the domain of carbon–carbon and carbon–heteroatom bond formation. The compound serves as a precatalyst in a wide array of cross-coupling reactions, including the Suzuki–Miyaura, Heck, Buchwald–Hartwig, Hiyama, Negishi, Sonogashira, and Stille couplings. These reactions are foundational to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The effectiveness of this palladium complex in catalysis is attributed to several key factors. First, the strong σ-donating N-heterocyclic carbene ligand enhances the electron density at the palladium center, facilitating the oxidative addition of aryl halides and other electrophiles. Second, the bulky t-butylindenyl ligand provides steric protection, reducing the likelihood of catalyst deactivation via aggregation or unwanted side reactions. Third, the chloro ligand serves as a convenient leaving group, enabling rapid generation of the active catalytic species under mild conditions.

A notable feature of this complex is its ability to be activated under relatively mild conditions, often in the presence of a base and at moderate temperatures. Upon activation, the complex generates a monoligated palladium(0) species that is highly active in cross-coupling reactions. The prevention of deleterious formation of inactive dimeric palladium(I) species is another advantage, as it ensures that the majority of the catalyst remains in an active form throughout the reaction.

Table 3 summarizes the performance of Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) in various cross-coupling reactions, as reported in recent studies.

Table 3. Catalytic Performance of Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) in Selected Cross-Coupling Reactions

Reaction Type Substrates Conditions Yield (%) Reference
Suzuki–Miyaura Aryl halide + arylboronic acid Base, moderate temperature 90–99
Heck Aryl halide + alkene Base, moderate temperature 85–98
Buchwald–Hartwig Aryl halide + amine Base, moderate temperature 80–95
Hiyama Aryl halide + organosilane Base, moderate temperature 75–92
Negishi Aryl halide + organozinc reagent Base, moderate temperature 78–96
Sonogashira Aryl halide + terminal alkyne Base, moderate temperature 82–97
Stille Aryl halide + organostannane Base, moderate temperature 79–94

The versatility and efficiency of this catalyst have made it a preferred choice for both academic and industrial chemists. Its air and moisture stability, combined with its high activity and selectivity, have facilitated the development of new synthetic methodologies and the streamlined production of complex organic molecules.

Mechanistic studies have further elucidated the role of the N-heterocyclic carbene and t-butylindenyl ligands in modulating the reactivity of the palladium center. For example, the strong σ-donating character of the N-heterocyclic carbene ligand accelerates the oxidative addition step, while the bulky t-butylindenyl ligand suppresses unwanted side reactions such as β-hydride elimination and catalyst aggregation. These features collectively contribute to the high turnover numbers and turnover frequencies observed in catalytic applications.

Recent research has also explored the interaction of this complex with various substrates, revealing that the electronic and steric properties of the ligands can be fine-tuned to optimize reaction rates and selectivity for specific transformations. Investigations into the stability of the complex under different conditions have demonstrated its robustness, further enhancing its utility in synthetic chemistry.

Properties

Molecular Formula

C40H52ClN2Pd-

Molecular Weight

702.7 g/mol

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+)

InChI

InChI=1S/C27H37N2.C13H15.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;;/h9-21H,1-8H3;4-8,12H,1-3H3;1H;/q2*-1;;+2/p-1

InChI Key

NIWJLEATKKVIDN-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.CC(C)(C)C1[C-]=CC2=CC=CC=C12.Cl[Pd+]

Origin of Product

United States

Preparation Methods

The synthesis of Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) typically involves the reaction of palladium precursors with the appropriate ligands. One common method involves the reaction of palladium chloride with 1-t-butylindenyl and 1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl ligands under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) is primarily used as a catalyst in various organic reactions. The most notable reaction it catalyzes is the Suzuki cross-coupling reaction, where it facilitates the formation of carbon-carbon bonds between aryl halides and aryl boronic acids . This reaction typically requires the presence of a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol. The major product of this reaction is a biaryl compound, which is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Catalytic Applications

1.1 Cross-Coupling Reactions
Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) is particularly effective in catalyzing:

  • Suzuki Coupling : This reaction involves the coupling of aryl halides with aryl boronic acids to form biaryl compounds. The palladium center facilitates oxidative addition and reductive elimination processes essential for product formation.
  • Heck Reaction : This reaction allows for the formation of alkenes through the coupling of aryl halides with alkenes, showcasing the versatility of this palladium complex in organic synthesis.

1.2 Reaction Conditions
The reactions typically require:

  • A base to facilitate the reaction.
  • Mild temperatures to enhance selectivity and yield.
    The steric properties imparted by the bulky t-butyl group on the ligand enhance both reactivity and selectivity compared to other palladium complexes.

Synthesis of Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II)

The synthesis involves several key steps:

  • Starting Materials : Palladium chloride reacts with 1-t-butylindenyl and 1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl ligands.
  • Controlled Conditions : The reaction conditions (temperature, solvent) are carefully controlled to optimize yield and purity of the final product.

Interaction Studies

Research has focused on how various functional groups on substrates affect the reaction rates and selectivity when using Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) as a catalyst. These studies provide insights into:

  • Stability : The stability of the palladium complex under different conditions (temperature and solvent).
  • Reactivity Profiles : Understanding how ligand architecture influences catalytic performance .

Comparative Studies

Comparative studies have shown that this palladium complex exhibits enhanced catalytic activity compared to other palladium catalysts due to its unique steric and electronic properties. For instance, it has been demonstrated that this compound can achieve higher yields in Suzuki reactions compared to traditional catalysts under similar conditions .

Summary

Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) serves as a crucial catalyst in organic synthesis, particularly in cross-coupling reactions like Suzuki and Heck reactions. Its unique ligand structure not only enhances its reactivity but also its selectivity in various organic transformations. Ongoing research continues to explore its potential applications in more complex synthetic pathways and its interactions with diverse substrates.

Mechanism of Action

The catalytic activity of Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) is attributed to the palladium center, which undergoes oxidative addition and reductive elimination cycles during the reaction . The chloro ligand and the 1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl ligand stabilize the palladium center and facilitate the formation of reactive intermediates. These intermediates then participate in the catalytic cycle, leading to the formation of the desired products. The molecular targets and pathways involved in these reactions are primarily related to the activation of carbon-halogen bonds and the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Palladium-NHC Complexes

Ligand Architecture and Steric Effects

The t-butylindenyl ligand distinguishes this compound from similar complexes. For example:

  • Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) Chloride (CAS: 478980-03-9) replaces the indenyl group with an allyl ligand, reducing steric hindrance and increasing reactivity in allylic substitution reactions .
  • Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2’,4’,6’-tri-i-propyl-1,1’-biphenyl]palladium(II) (CAS: 1779569-06-0) incorporates a phosphine ligand, which modulates electronic properties for specialized C–C bond formations .
Table 1: Structural Comparison
Compound (CAS) Ligands Molecular Weight Key Steric Features
40650-31-5 (Target) 1-t-butylindenyl, NHC (2,6-di-i-propylphenyl) Not explicitly reported High steric bulk from t-butyl and NHC
478980-03-9 Allyl, NHC (2,6-diisopropylphenyl) 621.53 Moderate bulk from NHC, flexible allyl
1779569-06-0 1-t-butylindenyl, phosphine, biphenyl 789.85 Mixed steric/electronic tuning via P-ligand

Catalytic Performance

  • Amination Reactions: The target compound’s indenyl-NHC system shows superior turnover numbers (TONs) in aryl chloride amination compared to Allyl-NHC-PdCl complexes, which are more suited for allylic C–H activation .
  • Cross-Coupling Efficiency: Bulky NHC ligands in the target compound enhance stability against β-hydride elimination, enabling efficient coupling of sterically hindered substrates. In contrast, Chloro{2-[1-(N-methoxy)iminoethyl]phenyl} {[1,3-bis(2,6-di-i-propylphenyl]imidazole-2-ylidene}palladium(II) (CAS: 1511859-41-8) exhibits higher activity in ketone arylations due to its electron-deficient imine ligand .

Biological Activity

Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) is a palladium complex that has garnered attention for its unique ligand architecture and significant catalytic properties. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki and Heck reactions. Understanding its biological activity and potential applications is crucial for advancing research in synthetic chemistry.

Chemical Structure and Properties

The molecular formula of Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) is C30H41ClN2Pd\text{C}_{30}\text{H}_{41}\text{ClN}_{2}\text{Pd}, with a molecular weight of approximately 540.56 g/mol. The compound features a bulky t-butyl group, which enhances its steric properties, potentially influencing its reactivity and selectivity in catalytic applications.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₃₀H₄₁ClN₂Pd
Molecular Weight540.56 g/mol
Ligand TypeN-Heterocyclic Carbene (NHC)
ColorYellow crystalline solid

Catalytic Applications

Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) serves as an effective catalyst in various organic reactions. Its primary applications include:

  • Suzuki Coupling : Facilitates the cross-coupling of aryl halides with boronic acids to form biaryl compounds.
  • Heck Reaction : Catalyzes the coupling of alkenes with aryl halides.
  • Dehalogenation : Effective in the removal of halogens from organic substrates.

The catalytic mechanism typically involves:

  • Oxidative Addition : The palladium center engages with an aryl halide, forming a palladium(II) complex.
  • Transmetalation : A boronic acid or other nucleophile transfers to the palladium complex.
  • Reductive Elimination : The final product is formed as the palladium returns to its zero oxidation state.

Stability and Reactivity Studies

Research has shown that the stability of this palladium complex under various conditions (temperature, solvent) significantly influences its catalytic efficiency. Studies indicate that the presence of sterically bulky ligands enhances selectivity and reactivity in synthetic applications.

Case Study 1: Application in Pharmaceutical Synthesis

A study published in ACS Catalysis demonstrated the effectiveness of Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) in synthesizing pharmaceutical intermediates through Suzuki coupling reactions. The results indicated high yields and selectivity for biaryl products, showcasing the compound's utility in drug development processes.

Case Study 2: Environmental Impact Assessment

Another investigation focused on assessing the environmental impact of palladium complexes in catalysis. The study highlighted how using Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II) could reduce waste generation compared to traditional methods, emphasizing its role in green chemistry initiatives.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II), a comparison with similar palladium complexes is beneficial.

Table 2: Comparison with Similar Palladium Complexes

Compound NameKey Features
Allylchloro[1,3-bis(2,6-di-i-propylphenyl)-imidazol-2-ylidene]Pd(II)Similar imidazole-based ligand; used in coupling reactions.
Chloro[1,3-bis(2,4,6-trimethylphenyl)-imidazol-2-ylidene]Pd(II)Different bulky ligand; known for high catalytic efficiency.
Chloro[bis(diphenylphosphino)methane]Pd(II)Utilizes phosphine ligands; effective in various cross-coupling reactions.

Q & A

Q. What synthetic methodologies are recommended for preparing Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II)?

The synthesis typically involves ligand exchange or oxidative addition reactions. Key patents (e.g., US 6,395,916, US 6,307,087) describe using palladium precursors like PdCl₂ with bulky N-heterocyclic carbene (NHC) ligands under inert conditions. For example, the 1-t-butylindenyl ligand is introduced via salt metathesis with a pre-formed palladium complex. Reaction solvents such as toluene or THF are preferred, and rigorous exclusion of moisture/oxygen is critical due to air sensitivity .

Q. How should this palladium complex be characterized to confirm its structure?

X-ray crystallography is the gold standard for structural confirmation, particularly to resolve steric effects of the t-butylindenyl and bis(2,6-di-i-propylphenyl)imidazol-2-ylidene ligands. NMR (¹H, ¹³C) can identify ligand coordination shifts, while elemental analysis and HRMS validate purity. For air-sensitive complexes, Schlenk techniques or glovebox-compatible ATR-FTIR are recommended .

Q. What are the optimal storage conditions to maintain catalytic activity?

Store under inert gas (Ar or N₂) at –20°C in flame-sealed ampules or Schlenk flasks. The compound is sensitive to moisture and oxygen, which can lead to ligand dissociation or palladium black formation. Periodic NMR checks are advised to monitor decomposition .

Advanced Research Questions

Q. How does the steric bulk of the 1-t-butylindenyl ligand influence catalytic performance in cross-coupling reactions?

The t-butyl group enhances steric protection around the palladium center, stabilizing reactive intermediates (e.g., Pd⁰) and reducing undesired β-hydride elimination. Comparative studies with analogous indenyl ligands (e.g., unsubstituted or methyl-substituted) show improved turnover numbers (TONs) in Suzuki-Miyaura couplings due to suppressed off-cycle pathways . Methodologically, benchmarking against ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) under standardized conditions (e.g., 1 mol% catalyst, 80°C in toluene) can quantify steric effects .

Q. What strategies mitigate catalyst deactivation during Heck reactions?

Deactivation often arises from palladium aggregation or ligand oxidation. Strategies include:

  • Additives : Silver salts (Ag₂O) scavenge chloride ions, preventing PdCl₂ formation.
  • Solvent optimization : Polar aprotic solvents (DMAc) stabilize charged intermediates.
  • Ligand tuning : Bulky NHC ligands (e.g., 1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene) resist oxidation.
    Controlled experiments with variable catalyst loadings (0.5–2 mol%) and reaction monitoring via GC-MS or in situ IR can identify deactivation pathways .

Q. How do electronic properties of the NHC ligand affect regioselectivity in C–H functionalization?

The electron-rich NHC ligand increases palladium’s electron density, favoring oxidative addition into electron-deficient C–H bonds. For example, in directed ortho-C–H activation, Hammett studies (σ⁺ values) correlate ligand electronics with regioselectivity. Computational methods (DFT) can map charge distribution, while kinetic isotope effects (KIEs) differentiate between concerted metalation-deprotonation (CMD) and radical pathways .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported catalytic efficiencies for Buchwald-Hartwig aminations?

Conflicting TONs may arise from:

  • Impurity profiles : Trace moisture or oxygen in substrates degrades catalyst activity. Karl Fischer titration of reagents is critical.
  • Base selection : Strong bases (NaOtBu) vs. mild bases (Cs₂CO₃) alter reaction pathways.
  • Substrate scope : Electron-deficient aryl halides often show lower yields due to slower oxidative addition.
    Reproducing reactions under strictly anhydrous conditions and comparing kinetic profiles (e.g., half-life measurements) can isolate variables .

Methodological Recommendations

Q. What experimental protocols ensure reproducibility in Negishi couplings?

  • Use rigorously dried solvents (distilled over CaH₂).
  • Pre-activate the catalyst with ZnEt₂ (1 equiv) to generate the active Pd⁰ species.
  • Monitor reaction progress via ³¹P NMR to detect ligand dissociation.
  • Optimize temperature gradients (ramp from 25°C to 60°C) to balance kinetics and stability .

Q. How to design a comparative study evaluating ligand effects?

  • Ligand library : Include phosphine (e.g., XPhos), NHC (e.g., IPr), and indenyl variants.
  • Benchmark reactions : Select a model coupling (e.g., aryl bromide with phenylboronic acid).
  • Metrics : Track yield, TON, TOF, and by-product formation via HPLC.
  • Structural analysis : Compare Pd–C bond lengths (X-ray) to correlate steric/electronic parameters with activity .

Safety and Handling

Q. What precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Glovebox-compatible gloves (Butyl rubber), face shield, and flame-resistant lab coat.
  • Decomposition : Thermal degradation above 190°C releases toxic palladium oxides. Use a fume hood for high-temperature reactions.
  • Spill management : Quench with wet sand and dispose as hazardous waste (EPA D003) .

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